m-dPEG(R)8-Lipoamide

Beschreibung

Contextualization of Discrete Polyethylene (B3416737) Glycol (dPEG®) Derivatives in Biomolecular Engineering

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer widely used in biomedical applications to improve the pharmacokinetic properties of therapeutic molecules and to reduce nonspecific protein adsorption on surfaces. sigmaaldrich.comsigmaaldrich.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance solubility, stability, and circulation half-life while potentially reducing immunogenicity. researchgate.netcolab.wsnih.gov

Traditionally, PEGylation has utilized polydisperse PEG products, which are mixtures of polymers with a range of molecular weights. researchgate.netcolab.ws This polydispersity presents challenges in characterization and reproducibility, as the precise composition of the final product can vary. researchgate.net To overcome these limitations, discrete PEG (dPEG®) derivatives were developed. nih.gov These are single molecular weight compounds with a precisely defined number of ethylene (B1197577) oxide units. nih.gov

The advantages of using dPEG® reagents in biomolecular engineering are significant:

Structural Precision: Each dPEG® product is a single compound with a specific, defined chain length and molecular weight, eliminating the ambiguity of polydisperse mixtures. nih.gov

Improved Purity and Reproducibility: The defined structure ensures batch-to-batch consistency and facilitates a clearer understanding of structure-activity relationships. colab.ws

Enhanced Biological Performance: Studies have shown that discrete PEGs can offer advantages in resisting protein adsorption and cell adhesion more effectively than their polydisperse counterparts. researchgate.netcolab.ws

dPEG® reagents can be synthesized with various functional groups, allowing for their conjugation to a wide array of biomolecules and surfaces. sigmaaldrich.comsigmaaldrich.com Monofunctional PEGs, for instance, contain a single reactive group and are used for surface conjugation and coating nanoparticles. sigmaaldrich.com This precise control over molecular architecture makes dPEG® derivatives a powerful tool for creating sophisticated biomaterials and bioconjugates. nih.gov

Significance of the Lipoamide (B1675559) Moiety in Bioconjugation and Interface Chemistry

The lipoamide moiety is the functional amide form of lipoic acid, a naturally occurring dithiol compound. wikipedia.org Lipoic acid, and by extension lipoamide, is characterized by a five-membered dithiolane ring. This cyclic disulfide is the key to its utility in interface chemistry, particularly for the functionalization of noble metal surfaces. sigmaaldrich.com

The sulfur atoms in the dithiolane ring have a strong affinity for metals like gold, silver, and copper. sigmaaldrich.cndiva-portal.org This interaction leads to the formation of a stable, semi-covalent bond between the lipoamide anchor and the metal substrate. sigmaaldrich.comsigmaaldrich.cn This process is the basis for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form when a substrate is exposed to a solution of the anchoring molecules. sigmaaldrich.cnmdpi.com

SAMs are a cornerstone of surface science and nanotechnology, providing a straightforward method to tailor the chemical and physical properties of a surface. diva-portal.org By using molecules with a lipoamide anchor, researchers can create robust and densely packed monolayers. sigmaaldrich.cn The other end of the molecule can be modified with a desired functional group, allowing the surface to be engineered for specific applications, such as:

Controlling Interfacial Properties: Creating surfaces that resist the non-specific adsorption of proteins and cells, which is critical for medical implants and diagnostic devices. mdpi.com

Immobilizing Biomolecules: Attaching proteins, DNA, or other bioactive molecules to a surface for applications in biosensing and bio-arrays. bionordika.fi

Drug Delivery: Functionalizing nanoparticles or metal surfaces for the controlled release of therapeutic agents. biosynth.comnih.gov

The stability of the bond formed by the dithiolane group of lipoamide makes it a superior anchor compared to single thiol groups for creating durable and well-ordered SAMs on gold surfaces. sigmaaldrich.com

Overview of m-dPEG®8-Lipoamide as a Versatile Research Reagent

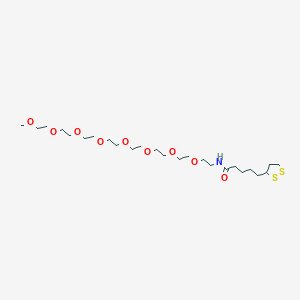

m-dPEG®8-Lipoamide is a heterobifunctional reagent that integrates the key features of both a discrete PEG chain and a lipoamide anchor. Its structure consists of a methoxy-terminated (m-) dPEG® chain with eight ethylene oxide units, linked via a stable amide bond to a lipoamide moiety. sigmaaldrich.com This specific architecture makes it a highly effective tool for surface modification, particularly for gold surfaces in aqueous environments.

The molecule's functionality can be broken down as follows:

The Lipoamide Anchor: This group serves as the binding point to metal surfaces, forming stable, well-organized self-assembled monolayers on gold. sigmaaldrich.com

The m-dPEG®8 Spacer: The discrete chain of eight ethylene oxide units provides a precise and hydrophilic spacer. This spacer extends from the surface, creating a biocompatible and protein-resistant layer. researchgate.netcolab.ws The methoxy (B1213986) cap ensures the terminus is inert, preventing further reactions.

The combination of these two components in a single, molecularly precise reagent allows researchers to create highly defined and functional surfaces. When applied to a gold substrate, m-dPEG®8-Lipoamide molecules self-assemble, with the lipoamide group binding to the gold and the hydrophilic dPEG® chains orienting outwards. This creates a dense, hydrated layer that effectively prevents the non-specific adsorption of biomolecules, a critical feature for biosensors, in-vivo diagnostics, and biocompatible coatings. Its use alongside other functionalized dPEG®-Lipoamide reagents can create mixed SAMs with specific binding sites interspersed in a non-fouling background. thermofisher.com

Structure

2D Structure

Eigenschaften

CAS-Nummer |

1334172-67-6 |

|---|---|

Molekularformel |

C25H49NO9S2 |

Molekulargewicht |

571.8 g/mol |

IUPAC-Name |

5-[(3R)-dithiolan-3-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C25H49NO9S2/c1-28-9-10-30-13-14-32-17-18-34-21-22-35-20-19-33-16-15-31-12-11-29-8-7-26-25(27)5-3-2-4-24-6-23-36-37-24/h24H,2-23H2,1H3,(H,26,27)/t24-/m1/s1 |

InChI-Schlüssel |

VVNHZYDOJLEDPZ-XMMPIXPASA-N |

SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1 |

Isomerische SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@@H]1CCSS1 |

Kanonische SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of M Dpeg®8 Lipoamide

De Novo Synthesis Pathways for Discrete PEG-Lipoamide Constructs

The synthesis of m-dPEG®8-Lipoamide relies on the construction of discrete PEG (dPEG®) compounds. Unlike traditional polymeric PEGs, which are complex mixtures of varying chain lengths, dPEG® products are single molecular weight compounds. stratech.co.uk This is achieved through a de novo synthesis approach, building the molecule from pure, small ethylene (B1197577) glycol units, such as triethylene or tetraethylene glycol. stratech.co.uk This bottom-up strategy ensures a defined structure and high purity, which is critical for applications requiring precise control over molecular dimensions and properties. stratech.co.ukaxispharm.com

The synthesis of the lipoamide (B1675559) portion can be achieved through direct amidation of a fatty acid or via the amidation of a fatty acid methyl ester. undip.ac.id In the context of m-dPEG®8-Lipoamide, the synthesis would involve coupling the discrete methoxy-terminated dPEG®8-amine with lipoic acid or an activated derivative thereof. This reaction forms a stable amide bond, connecting the dPEG® spacer to the lipoic acid moiety. undip.ac.id

Functional Group Interconversion and Chemoselective Modification Strategies

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another through processes like substitution, oxidation, or reduction. ic.ac.uk This allows for the synthesis of molecules that may not be directly accessible. For instance, an alcohol can be converted to a better leaving group, like a sulfonate ester, to facilitate nucleophilic substitution. sinica.edu.tw

In the context of m-dPEG®8-Lipoamide, the terminal methoxy (B1213986) group is generally non-reactive. However, derivatives with other terminal functional groups can be synthesized to allow for further modifications. For example, starting with a dPEG® spacer containing a protected functional group, such as an azide (B81097) or a protected amine, allows for post-synthetic modifications.

Chemoselective modification strategies are crucial when working with molecules that have multiple reactive sites. researchgate.net These strategies involve using reagents that selectively react with one functional group in the presence of others. For example, N-hydroxysuccinimide (NHS) esters are commonly used to react with primary amines to form stable amide bonds under mild alkaline conditions. thermofisher.cn This type of specific reaction is essential for conjugating molecules to the dPEG®-lipoamide scaffold without affecting the disulfide bond of the lipoic acid.

Orthogonal Chemistry Approaches for Tailored m-dPEG®8-Lipoamide Derivatives

Orthogonal chemistry refers to a set of chemical reactions that can occur in the same vessel without interfering with each other. nih.gov This approach is invaluable for creating complex, tailored biomolecules. By incorporating functional groups that react through different, non-competing pathways, specific modifications can be made to a molecule in a controlled manner.

For creating tailored m-dPEG®8-Lipoamide derivatives, one could envision a dPEG® spacer synthesized with two different, orthogonally reactive groups. For example, one end could be the lipoamide for surface attachment, while the other end could feature an azide or an alkyne for "click chemistry" reactions. nobelprize.org Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a copper catalyst, making it suitable for biological applications. nih.govrsc.org This would allow for the specific attachment of a biomolecule, such as a peptide or a fluorescent dye, to the dPEG®-lipoamide construct.

Another orthogonal strategy involves the use of palladium-catalyzed cross-coupling reactions, which have been adapted for use in biological systems. nih.gov These reactions can be used to form carbon-carbon or carbon-heteroatom bonds, offering another layer of synthetic versatility for creating custom m-dPEG®8-Lipoamide derivatives.

Analytical Characterization of Synthesized m-dPEG®8-Lipoamide Species for Purity and Homogeneity

Ensuring the purity and homogeneity of synthesized m-dPEG®8-Lipoamide is critical for its performance, especially in regulated applications. caymanchem.comcreative-proteomics.com A combination of analytical techniques is employed to provide a comprehensive understanding of the product's quality. caymanchem.com

Key Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of PEGylated compounds. caymanchem.com Reversed-phase HPLC (RP-HPLC) can be used to separate the target molecule from impurities based on hydrophobicity. researchgate.net The presence of a single, sharp peak indicates high purity. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized molecule. caymanchem.com It provides information about the average number of PEG units and confirms the presence of the lipoamide and methoxy functional groups through the integration of specific proton signals. caymanchem.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming that the correct dPEG® length has been incorporated. caymanchem.com High-resolution mass spectrometry (HRMS) can provide the elemental composition, further verifying the identity of the molecule. enovatia.com

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for rapid purity assessment during the synthesis and purification process. stratech.co.ukundip.ac.id

The combination of these techniques allows for the rigorous characterization of m-dPEG®8-Lipoamide, ensuring that it is a single, discrete compound with high purity and homogeneity, free from significant impurities. stratech.co.ukcaymanchem.com

Table of Compound Properties:

| Property | Value | Source |

| CAS Number | 1334172-67-6 | sigmaaldrich.com |

| Molecular Formula | C₂₅H₄₉NO₉S₂ | sigmaaldrich.com |

| Molecular Weight | 571.79 g/mol | sigmaaldrich.com |

| Appearance | Solid or viscous liquid | sigmaaldrich.com |

| Purity (Assay) | >90% | sigmaaldrich.com |

Advanced Bioconjugation Strategies Employing M Dpeg®8 Lipoamide

Dative Bond Formation with Noble Metallic Nanostructures

The lipoamide (B1675559) functional group of m-dPEG®8-Lipoamide plays a crucial role in its ability to form stable conjugates with noble metallic nanostructures, particularly gold. sigmaaldrich.com This interaction is based on the formation of dative bonds, a type of coordination bond where both electrons in the shared pair come from the same atom. nih.gov

Mechanistic Insights into Lipoamide-Gold Surface Interactions

The interaction between the lipoamide group and a gold surface is a key feature of m-dPEG®8-Lipoamide. sigmaaldrich.com The lipoic acid moiety contains a dithiolane ring which can readily form stable dative bonds with gold and other metal surfaces. sigmaaldrich.compdf4pro.com This is understood to be an oxidative addition of the S-H bond to the gold, followed by the reductive elimination of hydrogen. interchim.fr This strong and specific interaction allows for the stable anchoring of the dPEG® linker and any attached biomolecule to the gold surface. sigmaaldrich.com The result is a self-assembled monolayer that is highly organized and stable.

The formation of these dative bonds is a critical step in creating functionalized nanoparticles. nih.gov The strength and stability of the gold-thiol bond are advantageous for creating robust nanoconjugates. frontiersin.org

Engineering Stable Nanoparticle Conjugates for Biological and Material Science Research

The ability of m-dPEG®8-Lipoamide to form stable bonds with gold nanoparticles has significant implications for both biological and materials science research. sigmaaldrich.comnih.gov These functionalized nanoparticles can be used as platforms for a variety of applications, including the delivery of therapeutics and as diagnostic agents. nih.govfrontiersin.org

The dPEG® portion of the molecule provides a hydrophilic spacer that extends away from the nanoparticle surface. sigmaaldrich.com This spacer helps to prevent the non-specific aggregation of nanoparticles and reduces their interaction with proteins and other biological components, a crucial feature for in vivo applications. chempep.com The methoxy-terminated end of the dPEG® chain further contributes to this "stealth" property. sigmaaldrich.com

Researchers have successfully used lipoamide-PEG linkers to create stable and homogeneous nanodrugs. frontiersin.org For instance, gold nanoparticles functionalized with a peptide-PEG-lipoamide conjugate have been shown to maintain their targeting capabilities and stability, making them effective carriers for delivering therapeutic agents like tumor necrosis factor-α (TNF) to tumors. nih.govfrontiersin.org These stable nanoparticle conjugates are not only promising for biomedical applications but also for the development of novel materials with tailored surface properties. nih.gov The precise control over the spacing and presentation of biomolecules on a nanoparticle surface allows for the creation of highly ordered nanoarrays, which are valuable tools for studying molecular interactions. core.ac.uk

Covalent Linkages to Biomolecules via Ancillary Reactive Groups

While the lipoamide group provides a strong anchor to metallic surfaces, the true versatility of dPEG®-based linkers lies in the ability to incorporate additional reactive groups for covalent attachment to biomolecules. nih.gov This allows for the creation of complex bioconjugates where a biomolecule is linked to a nanoparticle or another molecule through the dPEG® spacer.

Amidation and Thioether Bond Formation in Peptide and Protein Conjugation

Although m-dPEG®8-Lipoamide itself does not have an ancillary reactive group, related dPEG®-lipoamide derivatives can be synthesized with functional groups that allow for covalent conjugation to peptides and proteins. frontiersin.orgnih.gov Two common and robust methods for achieving this are amidation and thioether bond formation.

Amidation: This involves the reaction of an amine group on a protein (such as the N-terminus or the side chain of lysine) with a carboxylic acid group on the dPEG® linker. interchim.fr This reaction is typically facilitated by activating agents to form a stable amide bond. chempep.com For example, Lipoamido-dPEG®8-acid can be conjugated to amine-containing molecules. nih.gov

Thioether Bond Formation: This method relies on the reaction between a thiol (sulfhydryl) group, often from a cysteine residue in a peptide or protein, and a maleimide (B117702) group on the dPEG® linker. frontiersin.org This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5) and results in a stable thioether linkage. For instance, a maleimide-PEG-lipoamide linker can be used to attach a thiol-containing peptide to a gold nanoparticle. nih.govfrontiersin.org

These covalent linkage strategies are fundamental to building complex bioconjugates for a wide range of applications. researchgate.net

Strategies for Site-Specific Biomolecule Functionalization

A key challenge in bioconjugation is achieving site-specific modification of biomolecules to ensure homogeneity and preserve biological activity. nih.govresearchgate.net Random conjugation, for example to multiple lysine (B10760008) residues on a protein, can lead to heterogeneous products with variable properties. researchgate.net Several strategies have been developed to address this challenge:

Incorporation of Unnatural Amino Acids: By introducing unnatural amino acids with unique reactive groups (e.g., azides or alkynes for "click chemistry") into a protein's sequence at a specific location, conjugation can be directed to that single site. nih.gov

Enzymatic Labeling: Enzymes can be used to introduce specific modifications at defined locations on a protein. nih.govresearchgate.net For example, the formylglycine generating enzyme (FGE) can convert a specific cysteine residue into a formylglycine, which contains a reactive aldehyde group. nih.govcolorado.edu

N- or C-Terminal Modification: Targeting the unique N-terminal amine or a C-terminal tag allows for modification at a single, defined position on the protein. interchim.frresearchgate.net

Thiol-Maleimide Chemistry: Utilizing a single, accessible cysteine residue on a protein for conjugation with a maleimide-functionalized linker is a common and effective method for site-specific labeling. nih.gov

These methods, in conjunction with versatile linkers like those in the dPEG® family, enable the production of well-defined and functional bioconjugates. colorado.edu

Integration into Complex Multicomponent Bioconjugates

The true power of m-dPEG®8-Lipoamide and its derivatives is realized in the construction of complex, multicomponent bioconjugates. These are sophisticated assemblies where multiple different molecules are brought together to perform a specific function. For instance, a single nanoparticle could be functionalized with:

m-dPEG®8-Lipoamide to provide a stable, biocompatible coating on a gold nanoparticle. sigmaaldrich.com

A targeting ligand (e.g., an antibody or peptide) attached via a separate dPEG® linker with a reactive group to direct the nanoparticle to a specific cell type. frontiersin.org

A therapeutic agent or imaging probe also attached via a dPEG® linker. frontiersin.org

This modular approach allows for the creation of highly customized nanostructures for applications in targeted drug delivery, medical imaging, and diagnostics. chemrxiv.orgnih.gov The dPEG® linkers play a critical role in these systems by providing the necessary spacing and solubility to ensure that each component can function correctly without interfering with the others. chempep.com The development of such multicomponent systems represents a significant step forward in the fields of nanotechnology and medicine. chemrxiv.org

Table of Compounds

Design Principles for Heterobifunctional and Multifunctional Constructs

The strategic design of advanced bioconjugates using m-dPEG®8-Lipoamide is centered on its unique molecular architecture, which facilitates the creation of precisely controlled functional surfaces. The primary design principle involves the formation of mixed self-assembled monolayers (SAMs) on metallic substrates, most notably gold. iris-biotech.deiris-biotech.de This approach leverages the distinct properties of the two ends of the m-dPEG®8-Lipoamide molecule: the lipoamide group and the methoxy-terminated discrete PEG (dPEG®) chain.

The lipoamide group, with its dithiolane ring, functions as a robust bidentate anchor that forms stable dative bonds with metal surfaces. iris-biotech.desigmaaldrich.com This provides significantly greater stability compared to monothiol anchors, which are more susceptible to displacement by reducing agents. iris-biotech.dethermofisher.com The other end of the molecule features a methoxy-capped polyethylene (B3416737) glycol chain of a discrete length of eight ethylene (B1197577) oxide units. sigmaaldrich.com This dPEG® chain is hydrophilic, non-immunogenic, and highly effective at resisting the non-specific adsorption of proteins and other biomolecules, creating a passivated, bio-inert surface. iris-biotech.desigmaaldrich.com

While m-dPEG®8-Lipoamide itself is primarily a surface-passivating agent, its role in heterobifunctional and multifunctional constructs is that of a "spacer" or "diluent" molecule. The core design strategy is to co-deposit, or "backfill," m-dPEG®8-Lipoamide onto a surface alongside a structurally similar but functionally active linker. This active linker typically consists of a lipoamide anchor, a PEG spacer, and a terminal reactive group (designated as 'X'), such as a carboxylic acid, NHS-ester, maleimide, or biotin. iris-biotech.deiris-biotech.debroadpharm.com

The crucial design parameter is the molar ratio of the inert m-dPEG®8-Lipoamide to the active Lipoamido-dPEG®-X linker during the SAM formation. iris-biotech.de By carefully controlling this ratio, researchers can precisely dictate the spatial distribution and surface density of the reactive functional groups. iris-biotech.deiris-biotech.de This level of control is essential for optimizing the subsequent immobilization of biomolecules, such as antibodies or enzymes. If the density of reactive sites is too high, steric hindrance can prevent large proteins from binding effectively. iris-biotech.de By using m-dPEG®8-Lipoamide to dilute the functional sites, an optimal surface is created that maximizes binding capacity while minimizing non-specific interactions.

Table 1: Components of a Mixed SAM for Functional Surface Design

| Component | Chemical Group | Primary Function in the Construct |

|---|---|---|

| Surface Anchor | Lipoamide | Forms a stable, bidentate bond with metal surfaces (e.g., gold). iris-biotech.de |

| Inert Spacer/Diluent | m-dPEG®8-Lipoamide | Provides a defined distance from the surface, prevents non-specific binding, and controls the density of active sites. iris-biotech.desigmaaldrich.com |

| Active Linker | Lipoamido-dPEG®-X (e.g., X = COOH, NHS, Maleimide) | Presents a reactive functional group for the covalent attachment of specific biomolecules. iris-biotech.debroadpharm.com |

| Target Molecule | Protein, Peptide, Nucleic Acid, etc. | The biological component to be immobilized on the surface for a specific application. |

Spatially Controlled Assembly of Hybrid Biomaterials

The principles of mixed SAM formation with m-dPEG®8-Lipoamide are directly applied to the spatially controlled assembly of hybrid biomaterials. This involves the precise positioning of biological or synthetic components onto a substrate to create complex, functional architectures.

A key technique for achieving spatial control is microcontact printing (µCP). researchgate.net In this method, a patterned elastomeric stamp is "inked" with a solution of a functional linker, such as a Lipoamido-dPEG®-acid, and pressed onto a gold surface. This transfers the active linker only in the regions of contact. The remaining, unfunctionalized areas of the gold surface can then be "backfilled" by immersing the substrate in a solution of m-dPEG®8-Lipoamide. The result is a patterned surface with regions of reactive functionality precisely defined within a bio-inert, protein-resistant background.

These patterned surfaces serve as templates for the directed assembly of biomaterials. researchgate.netnih.gov For example, proteins, cells, or charged colloidal particles will selectively adhere only to the activated regions, while the m-dPEG®8-Lipoamide domains prevent their attachment. nih.gov This strategy allows for the creation of high-resolution microarrays of proteins or cells and can guide the construction of complex, multi-component biological systems on a chip.

This methodology extends to the assembly of nanoparticles. iris-biotech.deiris-biotech.de Nanoparticles (e.g., gold, silver, or quantum dots) can be functionalized with a mixed SAM shell composed of m-dPEG®8-Lipoamide and a reactive Lipoamido-dPEG®-X linker. axispharm.com The m-dPEG®8-Lipoamide component ensures the nanoparticles remain discrete and soluble in aqueous buffers and prevents their aggregation. iris-biotech.deaxispharm.com The reactive 'X' group can then be used to mediate the self-assembly of these nanoparticles into larger, ordered superstructures or to conjugate them to specific biological targets. u-psud.fr By tuning the ratio of the inert to active linkers on the nanoparticle surface, the valency and spacing of the interactions can be controlled, enabling the programmed assembly of complex hybrid biomaterials. iris-biotech.de

Table 2: Research Findings on Spatially Controlled Assembly

| Application | Methodology | Role of PEG-Lipoamide Linkers | Research Outcome |

|---|---|---|---|

| Protein Micropatterning | Microcontact Printing (µCP) and backfilling. researchgate.net | Active linkers (e.g., Lipoamido-dPEG®-acid) define the pattern; m-dPEG®8-Lipoamide creates a non-fouling background. | Creation of high-contrast patterns of immobilized proteins on a surface. harvard.edu |

| Directed Nanoparticle Deposition | Template-based assembly on patterned SAMs. nih.gov | m-dPEG® SAMs act as a resistive layer, guiding charged nanoparticles to deposit on predefined areas. nih.gov | Selective assembly of colloidal particles into defined patterns on a substrate. nih.gov |

| Construction of 3D Bio-architectures | Layer-by-layer deposition onto a patterned SAM template. researchgate.net | The initial patterned monolayer directs the subsequent assembly of polyelectrolyte multilayers. researchgate.net | Fabrication of three-dimensional patterned films containing biological components. researchgate.net |

| Stabilization of Nanoparticles | Surface modification with mixed SAMs. iris-biotech.de | Lipoamide provides a strong anchor to the nanoparticle; the PEG shell imparts hydrophilicity and prevents aggregation. iris-biotech.deaxispharm.com | Stable, water-soluble nanoparticles suitable for bioconjugation and further assembly. iris-biotech.de |

Applications of M Dpeg®8 Lipoamide in Molecular Probes and Advanced Materials Science

Development of Surface Modification Reagents for Suppressing Non-Specific Interactions

m-dPEG®8-Lipoamide is a specialized chemical tool designed for modifying surfaces, particularly metals like gold and silver. vectorlabs.comvectorlabs.com It consists of a lipoic acid group, which acts as a stable anchor, connected to a discrete polyethylene (B3416737) glycol (dPEG®) spacer with a methoxy (B1213986) end-cap. The lipoic acid's dithiolane ring forms two dative bonds with metal surfaces, creating a more stable attachment than compounds with a single thiol group. vectorlabs.comvectorlabs.com The primary role of this modification is to create a hydrophilic, non-immunogenic layer that effectively reduces the non-specific binding of proteins and other molecules to the surface.

The performance of biosensors and diagnostic tools is critically dependent on minimizing non-specific adsorption, which can cause false signals and reduce sensitivity. By forming a self-assembled monolayer (SAM) on a sensor's surface, m-dPEG®8-Lipoamide creates a bio-inert interface. The densely packed, hydrophilic dPEG® chains form a hydrated layer that sterically hinders the approach and adsorption of proteins. nih.gov This passivation of the surface is essential for ensuring that the sensor only detects the target analyte, thereby improving the accuracy and reliability of diagnostic platforms. The uniform, single-molecular-weight dPEG® chains help create a well-defined and highly effective barrier against non-specific interactions.

Microfluidic and lab-on-a-chip devices manipulate minute volumes of fluids within micro-scale channels for high-throughput analyses. mdpi.com A significant challenge in these systems is the fouling of channel surfaces by proteins and cells, which can impede flow and compromise experimental results. researchgate.net Surface passivation with polyethylene glycol (PEG) is a benchmark strategy to create non-fouling surfaces. researchgate.net Coating the internal surfaces of microfluidic channels, especially those made of or coated with gold, with m-dPEG®8-Lipoamide renders them hydrophilic and resistant to biomolecular adsorption. nih.gov This treatment ensures smooth sample transport and prevents cross-contamination between experiments, enhancing the durability and reliability of these sophisticated analytical devices. tissueeng.net

Functionalization of Nanomaterials for Enhanced Colloidal Stability and Biocompatibility

The application of nanomaterials in biological research requires that they remain stable and non-reactive in complex physiological environments. m-dPEG®8-Lipoamide is a key reagent for achieving this through surface functionalization.

Inorganic nanoparticles, such as those made of gold and silver, tend to aggregate in biological fluids due to high salt concentrations, which can screen the stabilizing surface charge. researchgate.net The lipoamide (B1675559) group of m-dPEG®8-Lipoamide provides a strong and stable anchor to the nanoparticle surface. vectorlabs.comvectorlabs.com The attached hydrophilic dPEG® chains extend into the surrounding aqueous medium, creating a steric barrier that physically prevents the nanoparticles from clumping together. nih.govnih.gov This PEGylation process dramatically improves the colloidal stability of the nanoparticles in various media, including those containing serum. nih.govrsc.org Furthermore, the hydrophilic PEG coating imparts excellent water solubility to the nanoparticles. vectorlabs.com

| Nanoparticle Property | Effect of m-dPEG®8-Lipoamide Functionalization |

| Colloidal Stability | Significantly increased; prevents aggregation in high-salt buffers and biological media. nih.govrsc.org |

| Aqueous Solubility | Greatly enhanced, allowing for use in biological systems. |

| Biocompatibility | Improved by creating a non-immunogenic surface that resists protein adsorption. |

| Surface Bonding | Forms stable dative bonds with gold and silver surfaces via the lipoamide group. vectorlabs.comvectorlabs.com |

The principles of surface protection via PEGylation are also applied to polymeric nanostructures like liposomes and lipid nanoparticles (LNPs), which are often used in research for drug delivery systems. biosynth.combiochempeg.com Incorporating m-dPEG®8-Lipoamide or similar lipid-PEG conjugates into the surface of these nanostructures improves their stability and circulation time in biological systems. biosynth.combiosynth.com The PEG layer shields the nanostructure from recognition by the immune system and reduces non-specific interactions with blood components, a critical factor in many research applications. nih.gov

Creation of Novel Molecular Probes for Biochemical Investigations

While the methoxy-terminated m-dPEG®8-Lipoamide is designed for passivation, the underlying dPEG®-Lipoamide structure is a versatile platform for creating functional molecular probes. By replacing the methoxy group with a reactive chemical handle (e.g., amine, NHS ester, maleimide), the molecule can be used to attach specific ligands, such as peptides or antibodies, to a nanoparticle or surface.

A notable example involves the functionalization of gold nanoparticles with a lipoamide-PEG11-maleimide conjugate to which a cyclic peptide (isoDGR) was attached. nih.gov This peptide specifically targets αvβ3 integrin, a protein overexpressed in tumor blood vessels. The resulting functionalized nanoparticles acted as a targeted molecular probe, demonstrating the utility of the lipoamide-PEG scaffold in creating sophisticated tools for biochemical and biomedical research. nih.gov This approach allows for the creation of well-defined, stable, and targeted nanosystems for various investigative applications.

Strategies for Fluorescent and Radiometric Labeling of Biomolecules

The dPEG® linker in m-dPEG®8-Lipoamide offers a hydrophilic and biocompatible spacer that can be leveraged in the design of fluorescent and radiometric probes. While m-dPEG®8-Lipoamide itself is not a fluorescent or radioactive label, its derivatives, where the terminal methoxy group is replaced with a reactive moiety, can be conjugated to fluorophores or chelating agents for radiometric labeling. The lipoamide group provides a stable anchoring point to metal surfaces, such as gold nanoparticles or quantum dots, which can serve as platforms for these probes.

Fluorescent Labeling:

The dPEG® spacer can be incorporated between a fluorescent dye and a biomolecule to improve the solubility and reduce the non-specific binding of the resulting conjugate. For instance, a thiol-reactive fluorescent dye can be attached to a cysteine residue in a protein, and a dPEG®-lipoamide derivative can be used to attach this labeled protein to a gold surface for further studies. While direct examples of m-dPEG®8-Lipoamide in fluorescent labeling are not extensively documented in publicly available research, the principles of using dPEG® linkers are well-established. The defined length of the dPEG®8 spacer can be critical in applications like Fluorescence Resonance Energy Transfer (FRET), where precise control over the distance between donor and acceptor fluorophores is essential.

Radiometric Labeling:

In the realm of nuclear medicine, peptides radiolabeled with metallic radionuclides are crucial for diagnostic imaging and therapy. nih.govmdpi.com The dPEG® linker can be incorporated into these radiopharmaceuticals to enhance their pharmacokinetic properties. nih.gov For example, a chelating agent capable of binding a radionuclide like Gallium-68 or Lutetium-177 can be attached to a peptide via a dPEG® linker. The lipoamide portion of a modified m-dPEG®8-Lipoamide could then be used to anchor these radiolabeled peptides to a carrier system, such as a nanoparticle, for targeted delivery. The hydrophilic dPEG® chain helps to improve solubility and circulation time while reducing renal uptake. mdpi.com

| Labeling Strategy | Component attached to dPEG® linker | Potential Application | Key Advantage of dPEG®8 linker |

| Fluorescent | Fluorophore (e.g., Fluorescein, Rhodamine) | FRET-based biosensors, Cellular imaging | Precise spacer length for distance-dependent assays, Improved solubility |

| Radiometric | Chelating agent (e.g., DOTA, NOTA) for radionuclides | PET or SPECT imaging, Radionuclide therapy | Enhanced pharmacokinetics, Reduced non-specific uptake |

Application in Probing Biomolecular Interactions in Model Systems

The ability of m-dPEG®8-Lipoamide to form well-defined and protein-resistant self-assembled monolayers (SAMs) on gold surfaces makes it an excellent tool for creating model systems to study biomolecular interactions. nih.govharvard.edunih.govharvard.edu Techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) are highly sensitive to changes in mass and the viscoelastic properties of surface-adsorbed layers, making them ideal for real-time analysis of these interactions. nih.govbiolinscientific.comcrcom.sebiolinscientific.comnanoscience.comnih.govnih.govspringernature.commdpi.comjaptamers.co.uk

By creating a mixed SAM with m-dPEG®8-Lipoamide and a functionalized dPEG®-lipoamide derivative (e.g., one with a terminal biotin or a specific ligand), researchers can control the surface density of the active molecule while minimizing non-specific binding of other proteins from the solution. This controlled environment allows for the precise measurement of binding kinetics and affinities between the immobilized ligand and its binding partner in solution.

Surface Plasmon Resonance (SPR) Studies:

In a typical SPR experiment, a gold sensor chip is functionalized with a mixed SAM containing m-dPEG®8-Lipoamide as a blocking agent and a biotinylated-dPEG®-lipoamide for capturing streptavidin, which can then bind to a biotinylated ligand of interest. The change in the refractive index upon the binding of an analyte to the immobilized ligand is measured in real-time, providing kinetic data (association and dissociation rates) and affinity constants.

Quartz Crystal Microbalance with Dissipation (QCM-D) Analysis:

QCM-D provides complementary information by measuring changes in both the resonance frequency and the energy dissipation of a quartz crystal sensor. nih.govbiolinscientific.comcrcom.sebiolinscientific.comnanoscience.com This allows for the determination of the mass of the adsorbed layer (including coupled water) and its viscoelastic properties. For example, a QCM-D sensor coated with a SAM including m-dPEG®8-Lipoamide can be used to study the interaction of a protein with an immobilized ligand, providing insights into the conformational changes that may occur upon binding.

| Technique | Measured Parameter | Information Obtained | Role of m-dPEG®8-Lipoamide |

| Surface Plasmon Resonance (SPR) | Change in Refractive Index | Binding Kinetics (k_on, k_off), Affinity (K_D) | Minimizes non-specific binding to the sensor surface. |

| Quartz Crystal Microbalance with Dissipation (QCM-D) | Change in Frequency and Dissipation | Adsorbed Mass, Viscoelastic Properties | Provides a stable, protein-resistant background for studying specific interactions. |

Contributions to Supramolecular Chemistry and Self-Assembly Processes

The self-assembly of molecules into well-ordered structures is a cornerstone of supramolecular chemistry and nanotechnology. m-dPEG®8-Lipoamide plays a significant role in this field, primarily through its ability to form high-quality self-assembled monolayers (SAMs) on gold and other noble metal surfaces. nih.gov The lipoamide group, with its two sulfur atoms, forms a stable, bidentate chelate with the gold surface, leading to more robust and ordered monolayers compared to those formed by single-thiol compounds.

The monodisperse nature of the dPEG®8 chain is crucial for the formation of highly ordered and reproducible SAMs. nih.govnih.gov Unlike traditional polydisperse PEGs, the discrete chain length of dPEG® ensures a uniform thickness and density of the monolayer. This level of control is essential for applications where precise surface properties are required, such as in biosensors, nanoelectronics, and biocompatible coatings.

Furthermore, m-dPEG®8-Lipoamide can be used in conjunction with other functionalized molecules to create mixed SAMs with tailored properties. nih.govharvard.edu By controlling the ratio of m-dPEG®8-Lipoamide to a functionalized lipoamide, the surface density of the functional groups can be precisely controlled. This allows for the creation of surfaces that can selectively bind proteins, cells, or other molecules, while the m-dPEG®8-Lipoamide component effectively passivates the surrounding surface against non-specific adsorption.

The self-assembly of dPEGylated lipoamide on gold nanoparticles is another important application. duke.edunih.gov The m-dPEG®8-Lipoamide coating enhances the stability and biocompatibility of the nanoparticles, preventing their aggregation in biological media and reducing their uptake by the reticuloendothelial system. This is critical for in vivo applications such as drug delivery and medical imaging.

Mechanistic Investigations of M Dpeg®8 Lipoamide Functionality

Role of the dPEG® Spacer Arm in Modulating Conjugate Characteristics

The dPEG® portion of the molecule is a monodisperse polyethylene (B3416737) glycol chain that plays a crucial role in defining the physicochemical properties of the conjugates to which it is attached. rsc.org Unlike traditional, polydisperse PEG polymers, discrete PEGs have a precisely defined length and molecular weight, ensuring uniformity in the final conjugate. rsc.orgsigmaaldrich.com This spacer arm is not merely a linker but an active modulator of the conjugate's behavior in aqueous environments.

A primary function of the dPEG® spacer is to enhance the hydrophilicity and aqueous solubility of molecules to which it is conjugated. interchim.frnih.gov Many biomolecules and cytotoxic drugs are inherently hydrophobic, which can lead to aggregation and precipitation in aqueous buffers, limiting their utility. rsc.orgadcreview.com The covalent attachment of the highly hydrophilic dPEG® chain can overcome these solubility issues. interchim.frnih.govadcreview.com The ether oxygens in the polyethylene glycol backbone form hydrogen bonds with water molecules, creating a hydration shell that renders the entire conjugate more soluble. interchim.fr This has been a widely applied strategy to improve the formulation of antibody-drug conjugates (ADCs) and other protein therapeutics, preventing aggregation and allowing for higher drug-to-antibody ratios (DARs). rsc.orgadcreview.com The use of hydrophilic linkers is a recognized strategy to mask the hydrophobicity of cytotoxic drugs and improve the physical stability of the resulting conjugates. researchgate.net

Table 1: Effect of PEG Spacers on Conjugate Properties

| Property | Observation without PEG Spacer | Observation with PEG Spacer | Rationale |

|---|---|---|---|

| Solubility | Low aqueous solubility, prone to aggregation for hydrophobic molecules. rsc.orgadcreview.com | Significantly increased aqueous solubility and stability. interchim.frnih.gov | The hydrophilic nature of the PEG chain improves interaction with water. interchim.fr |

| Conjugation Reaction | May require organic co-solvents for hydrophobic components. rsc.org | Enables reactions in aqueous buffers, compatible with sensitive biomolecules. rsc.orginterchim.fr | Amphiphilicity of PEG bridges the solubility gap between hydrophilic and hydrophobic reactants. rsc.org |

This table provides a generalized summary based on established principles of PEGylation chemistry.

The dPEG® spacer arm provides a significant steric shielding effect, which is critical for reducing non-specific binding. nih.govhyo-med.ac.jp When m-dPEG®8-Lipoamide is used to anchor a molecule to a surface, the flexible PEG chain forms a dynamic, hydrophilic cloud that physically blocks the approach of unwanted proteins or cells to the underlying surface. nih.gov This repulsion of non-specific protein adsorption is a well-documented phenomenon for PEGylated surfaces. nih.govnih.gov This "stealth" effect is crucial in applications like biosensors and in vivo diagnostics, where it enhances the signal-to-noise ratio by minimizing background interference. rsc.org Furthermore, the spacer arm provides sufficient distance and flexibility to prevent steric hindrance between a conjugated ligand and its receptor, ensuring that the biological activity of the ligand is retained or even enhanced. hyo-med.ac.jprsc.org Studies have shown that introducing a PEG spacer between a nanoparticle and a targeting peptide can significantly increase target uptake compared to direct conjugation, highlighting the importance of mitigating steric effects. rsc.org

Table 2: Research Findings on PEG Spacers and Non-Specific Binding

| Study Context | Finding | Implication | Reference |

|---|---|---|---|

| Affinity Resins | Novel hydrophilic spacers, including PEG derivatives, were effective in reducing the non-specific binding of proteins like tubulin and actin to affinity chromatography resins. | PEG-like spacers are crucial for improving the purity of target proteins in affinity-based separation techniques. | nih.gov |

| Gene Delivery | Polyethylene glycosylation (PEGylation) can decrease non-specific interactions with negatively charged cellular membranes. | The shielding effect of PEG can improve the specificity of gene delivery systems by reducing non-specific cellular uptake. | nih.gov |

| Nanoparticle Targeting | The introduction of a PEG6 spacer between a targeting peptide and a nanoparticle resulted in a 2-fold increase in specific cellular uptake compared to a non-spacer conjugate. | A PEG spacer optimizes the presentation of the targeting ligand by reducing steric hindrance, thereby enhancing binding efficiency. | rsc.org |

Analysis of Lipoamide-Mediated Specific Binding and Adhesion

The lipoamide (B1675559) group is derived from lipoic acid, a naturally occurring dithiol compound that functions as a cofactor in key metabolic enzyme complexes. nih.govhmdb.ca Its defining feature is the 1,2-dithiolane (B1197483) ring, which contains a disulfide bond. This ring can be reversibly reduced to form dihydrolipoamide, which has two free sulfhydryl (thiol) groups. nih.gov This redox activity is central to its biological role and its utility in surface chemistry. The thiol groups of the reduced form, or the disulfide bond of the oxidized form, can form strong, specific attachments to certain metal surfaces, particularly gold. frontiersin.org

In a biological context, the lipoamide binding pocket of enzymes demonstrates high affinity and selectivity. For instance, inhibitors developed to target the lipoamide dehydrogenase (Lpd) of Mycobacterium tuberculosis (Mtb) show tight binding interactions. nih.gov While these inhibitors bind to the pocket that accommodates lipoamide rather than to lipoamide itself, the affinity data provide insight into the specific molecular interactions that characterize this site. The binding affinity of inhibitors to this site is often in the nanomolar range and can be influenced by the presence of other cofactors like NADH, suggesting conformational adjustments that lead to tighter binding. nih.gov The specificity can be high; inhibitors can show significant selectivity for the bacterial enzyme over the human homologue, often attributed to interactions with specific amino acid residues within the binding pocket. nih.govresearchgate.net The standard biological redox potential of the lipoamide/dihydrolipoamide system is approximately -0.29 V, which is one of the lowest in biological systems, enabling it to participate in a wide range of electron transfer reactions. nih.gov

Table 3: Representative Binding Affinities Involving the Lipoamide Binding Site

| Interacting Molecules | System | Measured Affinity (Kd or Ki) | Significance | Reference |

|---|---|---|---|---|

| Inhibitor (Compound 13 ) & Mtb Lipoamide Dehydrogenase (WT) | Enzyme Inhibition Assay | Kd = 250 ± 60 nM (without NADH) | Demonstrates the high-affinity interactions possible within the lipoamide binding pocket. | nih.gov |

| Inhibitor (Compound 13 ) & Mtb Lipoamide Dehydrogenase (WT) | Enzyme Inhibition Assay | Kd = 110 ± 10 nM (with NADH) | Shows that cofactor binding can induce conformational changes that increase binding affinity for the lipoamide site. | nih.gov |

This table presents data related to the lipoamide binding environment to illustrate the principles of affinity and selectivity.

Methodological Innovations and Analytical Considerations in M Dpeg®8 Lipoamide Research

Spectroscopic and Chromatographic Techniques for Conjugate Characterization (e.g., RP-HPLC, Mass Spectrometry)

The characterization of biomolecules and nanoparticles conjugated with m-dPEG®8-Lipoamide relies heavily on the synergistic use of chromatographic and spectroscopic techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) are indispensable for confirming the identity, purity, and success of the conjugation reaction. frontiersin.orgenovatia.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary tool for purifying conjugates and assessing the purity of the final product. frontiersin.orgnih.gov The method separates molecules based on their hydrophobicity. In the context of m-dPEG®8-Lipoamide conjugates, RP-HPLC can effectively separate the successfully conjugated product from unreacted starting materials, such as the parent biomolecule or nanoparticle, and any excess dPEG linker. frontiersin.org For instance, in the preparation of peptide-dPEG-lipoamide conjugates, RP-HPLC is used to purify the final product to a high degree (e.g., >95%) and remove any side products. frontiersin.org The elution profile provides a clear indication of the reaction's success, with a distinct peak corresponding to the more hydrophobic conjugate.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), provides definitive structural confirmation by measuring the mass-to-charge ratio of the molecule. enovatia.com A key advantage of using a discrete PEG (dPEG) reagent like m-dPEG®8-Lipoamide is that it has a single, defined molecular weight (571.79 g/mol ), unlike traditional polydisperse PEGs. google.comgoogle.comsigmaaldrich.com This monodispersity results in a single, sharp peak in the mass spectrum for the conjugate, making characterization straightforward. google.comgoogle.com An increase in the molecular weight of the starting material corresponding to the exact mass of the m-dPEG®8-Lipoamide linker confirms successful conjugation. frontiersin.org Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI-TOF) are commonly employed. frontiersin.orgmdpi.com

The table below presents example data from the characterization of a peptide-PEG-lipoamide conjugate, demonstrating the precision of mass spectrometry in identity confirmation. frontiersin.org

| Compound | Description | Expected Mass (Da) | Found Mass (Da) | Reference |

|---|---|---|---|---|

| iso1-PEG₁₁-LPA | A conjugate of peptide iso1 with a PEG₁₁-Lipoamide linker. | 1428.61 | 1428.62 | frontiersin.org |

| iso1 | The unconjugated head-to-tail cyclized peptide. | 546.22 | 546.27 | frontiersin.org |

Advanced Microscopy for Visualizing m-dPEG®8-Lipoamide-Modified Architectures (e.g., TEM, SEM of Nanoparticles)

Advanced microscopy techniques are critical for visualizing the morphological and structural characteristics of nanoscale architectures modified with m-dPEG®8-Lipoamide. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide high-resolution images that confirm particle size, shape, and surface features.

Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the size, morphology, and internal structure of nanoparticles. aimspress.com When m-dPEG®8-Lipoamide is used to functionalize nanoparticles, such as gold or iron oxide nanoparticles, TEM is used to confirm that the modification process has not induced unwanted aggregation and to measure the final particle dimensions. nih.govsemanticscholar.org For core-shell nanoparticles, cryo-TEM can be particularly powerful, allowing for direct visualization of the particle's internal nanostructure in a near-native state. aimspress.comupc.edu Studies have used TEM to observe quasi-spherical iron oxide nanoparticles with average diameters of 7.4 nm encapsulated within lipid nanocapsules and to determine the average diameter of PEG-coated gold nanoparticles to be approximately 10.8 nm. nih.govsemanticscholar.org

Scanning Electron Microscopy (SEM) is primarily used to investigate the surface topology of materials. frontiersin.orgresearchgate.net While TEM provides transmission images through a thin sample, SEM scans the surface to provide detailed images of its features. foliamedica.bg For materials coated with m-dPEG®8-Lipoamide, SEM can reveal information about the uniformity of the coating and any changes in surface texture. frontiersin.org In studies on plasma-treated seeds, for example, SEM revealed surface erosion, while for modified rotary files, it showed debris accumulation and microfractures. frontiersin.orgfoliamedica.bg

The following table summarizes findings from microscopic analysis of various nanoparticles, illustrating the type of data obtained.

| Nanoparticle System | Microscopy Technique | Key Findings | Reference |

|---|---|---|---|

| Oleic acid-coated iron oxide nanoparticles | TEM | Quasi-spherical morphology; particle size range 5-11 nm (average 7.4 nm). | nih.gov |

| PEG-coated gold nanoparticles | TEM | Spherical, single-scattered particles; average diameter of 10.823 nm. | semanticscholar.org |

| SPIO-NPs in macrophages | TEM | Used to estimate the quantity of nanoparticle uptake by cells. | mdpi.com |

| Plasma-treated seeds | SEM | Revealed surface erosion and texture changes. | frontiersin.org |

Quantitative Assessment of Conjugation Efficiency and Bioconjugate Stability

Beyond confirming that a conjugation reaction has occurred, it is crucial to quantify its efficiency and assess the stability of the resulting bioconjugate. These analyses ensure the reproducibility and reliability of the final product.

Conjugation Efficiency refers to the percentage of the target molecule (e.g., an antibody or protein) that has been successfully coupled with the m-dPEG®8-Lipoamide linker. Various methods can be employed for this assessment. A common approach involves separating the conjugated material from the unconjugated starting material using techniques like dialysis, size-exclusion chromatography, or electrophoresis, followed by quantification of the fractions. nih.gov For example, a quantitative immunoblot assay (IBA) has been developed to assess the conjugation efficiency of antibodies to liposomes, which showed greater sensitivity and specificity compared to standard colorimetric protein assays that can be affected by interference from phospholipids. nih.gov Radiotracer methodology can also be used to create a standard with a known conjugation efficiency against which other methods can be calibrated. nih.gov

Bioconjugate Stability is the ability of the conjugate to remain intact under specific conditions, such as in storage buffers or physiological environments like human plasma. Stability assays are critical for applications where the conjugate is exposed to enzymes or fluctuating chemical conditions. nih.gov A typical stability study involves incubating the conjugate in a relevant medium (e.g., human plasma at 37°C) and analyzing samples at various time points. nih.gov Analytical techniques like RP-HPLC or LC-MS are used to monitor the integrity of the conjugate, quantifying the amount of intact conjugate versus any degradation products over time. nih.gov High stability, as demonstrated by a lack of degradation, is a desirable feature for many bioconjugate applications.

| Assessment Method | Principle | Application Example | Reference |

|---|---|---|---|

| Immunoblot Assay (IBA) | Quantifies conjugated protein using antibody-based detection after separation. | Assessing immunoglobulin-liposome conjugation efficiency. | nih.gov |

| Differential Lowry Protein Assay (DLA) | Colorimetric assay measuring protein concentration before and after separation of conjugate. | Compared to IBA, found to be an unsatisfactory measure due to interfering substances. | nih.gov |

| Incubation Assay with HPLC/MS | Incubating the conjugate in a relevant medium (e.g., plasma) and analyzing its integrity over time. | Assessing the stability of a peptide-drug conjugate in aqueous solution and human plasma. | nih.gov |

Computational Modeling and Simulation of m-dPEG®8-Lipoamide Interactions and Conformations

While experimental techniques provide invaluable data on the bulk properties and structure of m-dPEG®8-Lipoamide conjugates, computational methods offer a window into their molecular-level behavior. Molecular dynamics (MD) simulations are particularly powerful for studying the interactions and conformations of these molecules in silico. nih.govdovepress.comnih.gov

MD simulations can model the dynamic behavior of the m-dPEG®8-Lipoamide molecule, including the flexibility of the eight-unit PEG chain and its interaction with surrounding solvent molecules and surfaces. dovepress.com These models can predict the likely three-dimensional conformation of the linker when attached to a nanoparticle or a protein. nih.gov For example, simulations can show how the hydrophilic PEG chain extends into an aqueous environment, influencing the solubility and steric properties of the conjugate, and how the lipoamide (B1675559) group anchors to a metal surface. google.comdovepress.com

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulated system over time. dovepress.com

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. dovepress.com

Radial Distribution Function (RDF): To characterize the interactions between different atoms or molecular groups. dovepress.com

Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds, which are crucial for interactions in biological systems. dovepress.com

These computational studies complement experimental findings by providing a mechanistic understanding of how m-dPEG®8-Lipoamide influences the properties of the molecule or surface to which it is attached. nih.govuni-goettingen.de

| Simulation Analysis Type | Purpose | Insights Gained | Reference |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating system stability. | Confirms that the simulation has reached equilibrium. | dovepress.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions (e.g., the PEG chain) versus rigid regions. | dovepress.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between molecules. | Reveals key intermolecular interactions driving complex formation and stability. | dovepress.com |

| Binding Free Energy Calculation (e.g., MM-PBSA) | Estimates the strength of the interaction between two molecules. | Quantifies the binding affinity of the conjugate to its target. | nih.govdovepress.com |

Q & A

Q. What strategies mitigate oxidative degradation of this compound in long-term biological assays?

- Methodological Answer : Incorporate antioxidants (e.g., ascorbic acid) in storage buffers, conduct assays under inert atmospheres (N₂), and use stability-indicating assays like HPLC-ESI-MS to detect and quantify degradation products .

Key Methodological Considerations

- Reproducibility : Document all synthesis and purification steps exhaustively, including solvent lot numbers and equipment calibration data .

- Data Validation : Use orthogonal analytical methods (e.g., NMR + MS) to confirm compound identity and purity .

- Contradiction Resolution : Replicate conflicting experiments under identical conditions and publish raw datasets to facilitate peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.